molecular formula C10H11F3OS B12519197 Phenol, 2-propyl-4-[(trifluoromethyl)thio]- CAS No. 653578-26-8

Phenol, 2-propyl-4-[(trifluoromethyl)thio]-

Cat. No.: B12519197
CAS No.: 653578-26-8
M. Wt: 236.26 g/mol
InChI Key: HVGYLQHQLANBPD-UHFFFAOYSA-N
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Description

Phenol, 2-propyl-4-[(trifluoromethyl)thio]- is a chemical compound with the molecular formula C10H11F3OS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with a propyl group and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylthiolating agents under specific reaction conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-propyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce alkylated or acylated phenol derivatives.

Scientific Research Applications

Phenol, 2-propyl-4-[(trifluoromethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Phenol, 2-propyl-4-[(trifluoromethyl)thio]- can be compared with other similar compounds such as:

Properties

CAS No.

653578-26-8

Molecular Formula

C10H11F3OS

Molecular Weight

236.26 g/mol

IUPAC Name

2-propyl-4-(trifluoromethylsulfanyl)phenol

InChI

InChI=1S/C10H11F3OS/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h4-6,14H,2-3H2,1H3

InChI Key

HVGYLQHQLANBPD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)SC(F)(F)F)O

Origin of Product

United States

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